Z-Asp(OtBu)-bromomethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Asp(OtBu)-bromomethyl ketone is an aspartic acid derivative with the chemical formula C₁₆H₂₁NO₆ and a molecular weight of 323.35 g/mol . It appears as a white to light yellow powder or crystal . The compound is commonly used in peptide chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of Z-Asp(OtBu)-bromomethyl ketone involves the protection of the aspartic acid moiety with a tert-butyl (OtBu) group. The bromomethyl ketone functionality is then introduced, likely through a halogenation reaction . Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Z-Asp(OtBu)-bromomethyl ketone consists of an aspartic acid backbone with a tert-butyl group attached to the α-carbon and a bromomethyl ketone moiety. The benzyloxycarbonyl (Cbz) protecting group may also be present. The compound’s stereochemistry and conformation play a crucial role in its reactivity and biological activity .
Chemical Reactions Analysis
Z-Asp(OtBu)-bromomethyl ketone can participate in various chemical reactions, including peptide bond formation , esterification , and deprotection . Its reactivity depends on the functional groups present and the reaction conditions. Researchers often employ it as a building block in peptide synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Z-Asp(OtBu)-bromomethyl ketone is a compound utilized in various scientific research contexts, especially for its role in synthetic chemistry and biochemical studies. While the search intended to find direct applications of Z-Asp(OtBu)-bromomethyl ketone, it yielded broader insights into related chemical processes and compounds that share similar functionalities or are used in conjunction with Z-Asp(OtBu)-bromomethyl ketone in research applications.
Application in Synthetic Chemistry
In the realm of synthetic chemistry, compounds similar to Z-Asp(OtBu)-bromomethyl ketone are often used as intermediates in the synthesis of complex molecules. For instance, the study on the use of metal cation-exchanged clays as catalysts for organic synthesis demonstrates the versatility of such compounds in facilitating various chemical reactions, including Friedel-Crafts alkylation, which could be relevant for compounds like Z-Asp(OtBu)-bromomethyl ketone (Tateiwa & Uemura, 1997).
Role in Asymmetric Catalysis
β-Keto acids, which share a functional resemblance to Z-Asp(OtBu)-bromomethyl ketone, play a crucial role in asymmetric synthesis. The review by Qin et al. (2021) elaborates on the significance of β-keto acids in asymmetric decarboxylative reactions, highlighting their utility in the synthesis of chiral molecules. This indicates the potential for Z-Asp(OtBu)-bromomethyl ketone to be used in similar asymmetric catalytic processes to achieve selective synthesis objectives (Qin et al., 2021).
Safety And Hazards
Future Directions
Future research could explore the compound’s biological activity , target specificity , and potential applications in drug discovery. Investigating its interactions with relevant enzymes or receptors may provide valuable insights. Additionally, optimizing synthetic routes and exploring derivatives could enhance its utility .
properties
IUPAC Name |
tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFTOAYKLEQQO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427294 |
Source
|
Record name | Z-Asp(OtBu)-bromomethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp(OtBu)-bromomethyl ketone | |
CAS RN |
153088-76-7 |
Source
|
Record name | Z-Asp(OtBu)-bromomethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.